di-n-Amyl disulfide
Description
di-n-Amyl disulfide (CAS 112-51-6), also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the molecular formula C₁₀H₂₂S₂ and a molecular weight of 206.412 g/mol . Its structure consists of two n-pentyl groups connected by a disulfide bond (–S–S–). This compound is characterized by its hydrophobic nature, typical of long-chain aliphatic disulfides, and is used in organic synthesis, materials science, and dynamic covalent chemistry due to its reversible bond exchange properties under specific conditions .
Structure
3D Structure
Properties
IUPAC Name |
1-(pentyldisulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873947 | |
| Record name | Pentyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-51-6, 68513-62-2 | |
| Record name | Dipentyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyl disulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfides, C5-12-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipentyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Di-n-Amyl disulfide can be synthesized through several methods:
One-pot synthesis from alkyl halides: This method involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at 40°C. This procedure is efficient and avoids contamination by higher polysulfides.
Reaction with sodium thiosulfate: Another method involves reacting organic halides with sodium thiosulfate pentahydrate in dimethyl sulfoxide at 60-70°C. This method is scalable and suitable for industrial production.
Chemical Reactions Analysis
Di-n-Amyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Scientific Research Applications
Di-n-Amyl disulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of rubber and other polymers due to its ability to form cross-links.
Mechanism of Action
The mechanism of action of di-n-Amyl disulfide involves the cleavage of the disulfide bond, which can interact with various molecular targets. This interaction can lead to the formation of thiols, which are reactive and can participate in further chemical reactions. The pathways involved include redox reactions and nucleophilic substitution.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares di-n-Amyl disulfide with structurally analogous aliphatic and aromatic disulfides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₂₂S₂ | 206.412 | 112-51-6 | Aliphatic, saturated C₅ chains |
| Dimethyl disulfide | C₂H₆S₂ | 94.20 | 624-92-0 | Aliphatic, saturated C₁ chains |
| Diethyl disulfide | C₄H₁₀S₂ | 122.25 | 110-81-6 | Aliphatic, saturated C₂ chains |
| Diallyl disulfide | C₆H₁₀S₂ | 146.28 | 2179-57-9 | Aliphatic, unsaturated allyl groups |
| m-Nitrophenyl disulfide | C₁₂H₁₀N₂O₄S₂ | 326.36 | N/A | Aromatic, nitro-substituted benzene |
Key Observations :
- Chain Length and Hydrophobicity : Longer aliphatic chains (e.g., di-n-Amyl) increase molecular weight and hydrophobicity compared to dimethyl or diethyl analogs .
- Reactivity : Unsaturated disulfides (e.g., diallyl disulfide) exhibit distinct reactivity due to allylic positions, enabling thiol-ene click chemistry .
Reactivity in Dynamic Metathesis Reactions
This compound and other aliphatic disulfides undergo dynamic metathesis under ultrasound irradiation , forming equilibrium mixtures within hours . This contrasts with aromatic disulfides (e.g., m-Nitrophenyl disulfide), which react sluggishly under similar conditions . For example:
- Ultrasound-Induced Exchange : Aliphatic disulfides (di-n-Amyl, diethyl) achieve equilibrium faster than aromatic analogs due to lower bond dissociation energies in aliphatic S–S bonds .
- Base-Induced Methods : Traditional methods favor aromatic disulfides (e.g., diphenyl disulfide) due to the stability of aryl thiolate intermediates, highlighting complementary reactivity trends .
Biological Activity
Di-n-Amyl disulfide (DADS), a chemical compound with the formula , is a member of the disulfide family and has garnered attention for its potential biological activities. This article explores the biological activity of DADS, including its mechanisms of action, pharmacokinetics, and applications in various fields such as medicine and industry.
DADS undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
- Reduction : Can be reduced to thiols through reducing agents such as lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions where the disulfide bond is cleaved.
The mechanism of action primarily involves the cleavage of the disulfide bond, leading to the formation of reactive thiols that can interact with various molecular targets, influencing cellular processes and protein functions.
Antimicrobial Properties
DADS has been studied for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various pathogens, which may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Cytotoxicity Studies
In vitro assays have been employed to evaluate the cytotoxic effects of DADS on different cell lines. The following methodologies are commonly used:
- MTT Assay : Measures cell viability by assessing mitochondrial activity.
- TUNEL Assay : Detects DNA fragmentation indicative of apoptosis.
- Colony-forming Assays : Evaluate anchorage-independent growth, a hallmark of cancerous cells.
These assays have shown that DADS can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies suggest that DADS has favorable properties such as stability and bioavailability. Its ability to form disulfide bonds plays a crucial role in its interaction with proteins, which may enhance its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DADS against Staphylococcus aureus and Escherichia coli. Results indicated that DADS exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In another study, DADS was tested on human breast cancer cell lines. The results demonstrated that treatment with DADS led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, confirming its role in promoting apoptosis through oxidative stress pathways .
Applications in Medicine and Industry
DADS is being explored for various applications:
- Medicine : Investigated for its potential as an anticancer agent and antimicrobial treatment.
- Industry : Used as an additive in lubricants and fuels due to its stabilizing properties. It also serves as a reagent in organic synthesis for creating sulfur-containing compounds.
Comparative Analysis with Similar Compounds
| Compound | Formula | Key Properties |
|---|---|---|
| This compound | C10H22S2 | Antimicrobial, anticancer potential |
| Diethyl Disulfide | C4H10S2 | Similar reactivity, shorter chain |
| Dipropyl Disulfide | C6H14S2 | Similar applications but less potent |
The unique chain length of DADS influences its reactivity and biological activity compared to other disulfides, highlighting its specific applications in research and industry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
